molecular formula C20H22N2O4 B268826 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Cat. No. B268826
M. Wt: 354.4 g/mol
InChI Key: NCODYWUTIJOKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide's mechanism of action is not fully understood, but research suggests that it may act as an inhibitor of certain enzymes and proteins involved in disease processes. For example, in cancer cells, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In inflammation, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide may inhibit the production of pro-inflammatory cytokines, reducing the inflammatory response.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to induce apoptosis, inhibit cell growth and division, and reduce tumor size. In inflammation research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. In neurodegenerative disorder research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its potential therapeutic applications in various diseases, making it a versatile compound for research purposes. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have low toxicity, making it a safer option for animal studies. However, one limitation of using 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer to animals.

Future Directions

For 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide research include further studies on its mechanism of action, potential therapeutic applications in other diseases, and optimization of its synthesis method to improve solubility and potency. Additionally, research on the pharmacokinetics and pharmacodynamics of 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide in animal models and humans is needed to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-methylphenol with 2-chloroacetyl chloride to form 2-(2-methylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide.

Scientific Research Applications

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has also shown promising results, with 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide reducing inflammation in animal models. Additionally, 2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide has been studied in neurodegenerative disorders such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models.

properties

Product Name

2-(2-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C20H22N2O4/c1-15-5-2-3-8-18(15)26-14-19(23)21-17-7-4-6-16(13-17)20(24)22-9-11-25-12-10-22/h2-8,13H,9-12,14H2,1H3,(H,21,23)

InChI Key

NCODYWUTIJOKED-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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